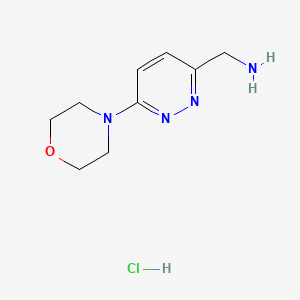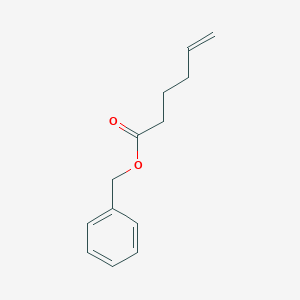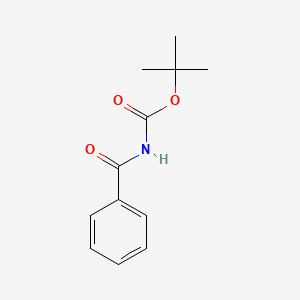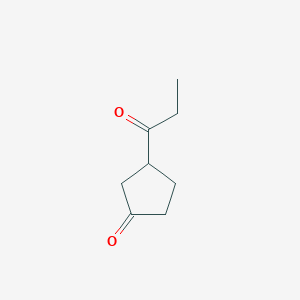![molecular formula C10H12O3S B3058197 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- CAS No. 88356-97-2](/img/structure/B3058197.png)
2-Propanone, 1-[4-(methylsulfonyl)phenyl]-
Vue d'ensemble
Description
2-Propanone, 1-[4-(methylsulfonyl)phenyl]- is a chemical compound with the molecular formula C10H12O3S and a molecular weight of 212.27 g/mol.
Méthodes De Préparation
The synthesis of 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- can be achieved through various synthetic routes. One common method involves the reaction of 4-methylsulfonylbenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out under reflux conditions for several hours, followed by purification through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
2-Propanone, 1-[4-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic ring of the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired product formation . Major products formed from these reactions include sulfone, alcohol, and substituted aromatic derivatives .
Applications De Recherche Scientifique
2-Propanone, 1-[4-(methylsulfonyl)phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: As a nonsteroidal anti-inflammatory drug, it is used in the development of new therapeutic agents for pain and inflammation management.
Industry: The compound is utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2 . By inhibiting COX-2, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain . This results in the anti-inflammatory and analgesic effects observed with the use of this compound .
Comparaison Avec Des Composés Similaires
2-Propanone, 1-[4-(methylsulfonyl)phenyl]- can be compared with other similar compounds, such as:
Ketorolac: Another nonsteroidal anti-inflammatory drug with similar COX-2 inhibitory activity.
Celecoxib: A selective COX-2 inhibitor used for its anti-inflammatory and analgesic properties.
Indomethacin: A nonsteroidal anti-inflammatory drug with broader COX inhibition, affecting both COX-1 and COX-2.
The uniqueness of 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- lies in its specific inhibition of COX-2, which reduces the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .
Propriétés
IUPAC Name |
1-(4-methylsulfonylphenyl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-8(11)7-9-3-5-10(6-4-9)14(2,12)13/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQOZTXVLHNXQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633065 | |
| Record name | 1-[4-(Methanesulfonyl)phenyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88356-97-2 | |
| Record name | 1-[4-(Methanesulfonyl)phenyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














